4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC15752255
Molecular Formula: C8H10N4OS
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4OS |
|---|---|
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | 4-methoxy-1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C8H10N4OS/c1-12-6-5(4-9-12)7(13-2)11-8(10-6)14-3/h4H,1-3H3 |
| Standard InChI Key | ULQOVXVEPVDURT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC(=N2)SC)OC |
Introduction
Structural Characteristics and Molecular Properties
The molecular framework of 4-methoxy-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core, a bicyclic system merging pyrazole and pyrimidine rings. Key substituents include:
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4-Methoxy group: A methoxy (-OCH₃) moiety at position 4, which may enhance solubility via polar interactions while influencing electronic distribution within the aromatic system .
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1-Methyl group: A methyl (-CH₃) group at position 1, likely introduced to modulate steric effects and metabolic stability .
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6-Methylthio group: A methylthio (-SCH₃) substituent at position 6, which could improve lipophilicity and membrane permeability .
The molecular formula is C₈H₁₀N₄OS, yielding a molecular weight of 210.26 g/mol. Computational models suggest a planar geometry for the fused ring system, with substituents adopting equatorial orientations to minimize steric strain.
Synthetic Pathways and Optimization
Core Scaffold Construction
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization reactions. A plausible route, adapted from Chaudhari et al. , involves:
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Precursor formation: Condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine with hydrazine hydrate in ethanol under reflux.
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Cyclization: Intramolecular ring closure to form the pyrazolo[3,4-d]pyrimidine core, driven by nucleophilic attack of the hydrazine nitrogen on the cyano group.
Physicochemical and Spectral Properties
While experimental data for the target compound are scarce, inferences can be made from related structures:
Spectral Characterization
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IR: Expected peaks include N-H stretch (~3300 cm⁻¹), C=N (~1650 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
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¹H NMR: Key signals would involve methoxy protons at δ 3.8–4.0 ppm, methylthio at δ 2.5–2.7 ppm, and aromatic protons between δ 8.0–9.0 ppm .
Challenges and Future Directions
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Synthetic Optimization: Improving yields for large-scale production, particularly in introducing the methylthio group without side reactions.
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Selectivity Profiling: Screening against kinase panels to identify off-target effects, as seen with pyrido[3,4-d]pyrimidine 34h .
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In Vivo Studies: Assessing pharmacokinetics and efficacy in animal models, leveraging protocols from xenograft studies .
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